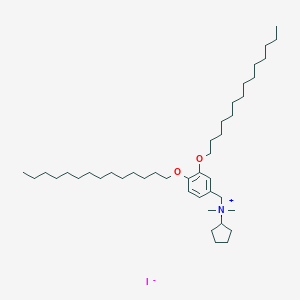

N-cyclopentyl-N,N-dimethyl-3,4-bis(tetradecyloxy)-benzenemethanaminium, iodide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Application in Immunology and Inflammation

Summary of the Application

CAY10614 is an antagonist of lipid A activation of Toll-like receptor 4 (TLR4) . TLR4 is a transmembrane receptor that plays a central role in the innate immune response . It not only engages with exogenous ligands at the cellular membrane’s surface but also interacts with intracellular ligands, initiating intricate intracellular signaling cascades .

Methods of Application or Experimental Procedures

In a cell-based assay using modified human embryonic kidney (HEK) cells, CAY10614 exhibited an IC50 value of 1.68 μM . This means that it does not significantly affect HEK cell viability .

Results or Outcomes Obtained

In a model of sepsis, CAY10614 dramatically and significantly improves the survival of mice given intraperitoneal LPS . Also, the expression of TLR4 is increased in aged hippocampal cells, and cell senescence decreases with the treatment of the TLR4 antagonist CAY10614 .

Application in Neurology

Summary of the Application

CAY10614 has been used in research related to Alzheimer’s disease. It has been found that aging and amyloid β oligomers, which are associated with Alzheimer’s disease, enhance TLR4 expression .

Methods of Application or Experimental Procedures

In a study, it was found that the treatment of aged hippocampal cultures with amyloid β oligomers increases TLR4 expression . The TLR4 antagonist CAY10614 was used to prevent these effects .

Results or Outcomes Obtained

The study found that the treatment of aged hippocampal cultures with amyloid β oligomers enhances LPS-induced Ca2+ responses and neuron cell death . However, these effects were prevented by the TLR4 antagonist CAY10614 .

Application in Sepsis Research

Summary of the Application

CAY10614 has been used in research related to sepsis, a life-threatening condition caused by the body’s response to an infection . It has been found that lipid A, a component of endotoxin also known as lipopolysaccharide (LPS), which is part of the outer membrane of Gram-negative bacteria, activates toll-like receptor 4 (TLR4), initiating an immune response .

Methods of Application or Experimental Procedures

In a model of sepsis, CAY10614 was used to improve the survival of mice given intraperitoneal LPS . The compound exhibited an IC50 value of 1.68 μM in a cell-based assay using modified human embryonic kidney (HEK) cells .

Results or Outcomes Obtained

The study found that CAY10614 dramatically and significantly improves the survival of mice given intraperitoneal LPS . It does not significantly affect HEK cell viability .

Safety And Hazards

Propriétés

IUPAC Name |

cyclopentyl-[[3,4-di(tetradecoxy)phenyl]methyl]-dimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H78NO2.HI/c1-5-7-9-11-13-15-17-19-21-23-25-29-35-44-41-34-33-39(38-43(3,4)40-31-27-28-32-40)37-42(41)45-36-30-26-24-22-20-18-16-14-12-10-8-6-2;/h33-34,37,40H,5-32,35-36,38H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOPVNPWTUWUEA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

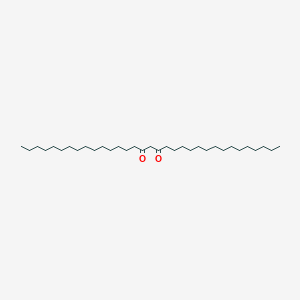

CCCCCCCCCCCCCCOC1=C(C=C(C=C1)C[N+](C)(C)C2CCCC2)OCCCCCCCCCCCCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H78INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649373 | |

| Record name | N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-N,N-dimethyl-3,4-bis(tetradecyloxy)-benzenemethanaminium, iodide | |

CAS RN |

1202208-36-3 | |

| Record name | N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

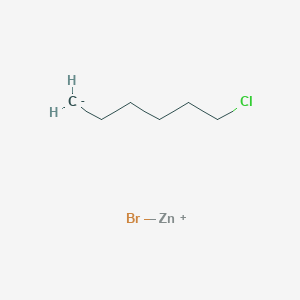

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)

![4-Methyl-[1,3]dioxolo[4,5-c]pyridine](/img/structure/B157719.png)